molecular formula C18H15NO3 B11836287 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate

2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate

Cat. No.: B11836287
M. Wt: 293.3 g/mol
InChI Key: SWLOETGFMVXTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate is a chemical compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol This compound is known for its unique structure, which combines a quinoline moiety with a cyclohexa-2,5-dien-1-one group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate typically involves the reaction of quinoline-6-carboxylic acid with 2-(4-oxocyclohexa-2,5-dien-1-yl)ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, cyclohexane derivatives, and substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-(4-oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate

InChI

InChI=1S/C18H15NO3/c20-16-6-3-13(4-7-16)9-11-22-18(21)15-5-8-17-14(12-15)2-1-10-19-17/h1-8,10,12-13H,9,11H2

InChI Key

SWLOETGFMVXTRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)OCCC3C=CC(=O)C=C3)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.